molecular formula C12H11FN4O4S B2541481 1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole CAS No. 2418731-63-0

1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole

Cat. No. B2541481
CAS RN: 2418731-63-0
M. Wt: 326.3
InChI Key: ITAVZJXYTBPVTN-UHFFFAOYSA-N
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Description

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide .


Molecular Structure Analysis

Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical And Chemical Properties Analysis

Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . They can also exhibit excellent physicochemical properties .

Future Directions

Pyrazole derivatives have a long history of application in agrochemicals and the pharmaceutical industry. The recent success of pyrazole COX-2 inhibitor has further highlighted the importance of these heterocyclic rings in medicinal chemistry . Future research will likely continue to explore the synthesis and functionalization of diverse pyrazole derivatives .

properties

IUPAC Name

1-(5-fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O4S/c1-8-4-11-16(2-3-17(11)15-8)12(18)9-5-10(7-14-6-9)21-22(13,19)20/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAVZJXYTBPVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCN(C2=C1)C(=O)C3=CC(=CN=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole

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